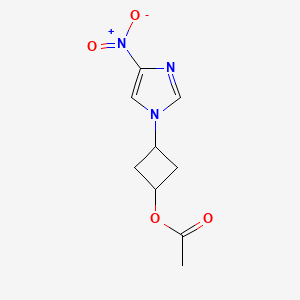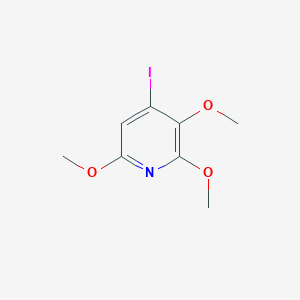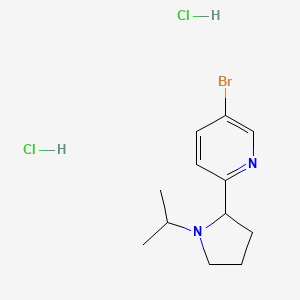
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Descripción general
Descripción
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate, commonly referred to as Nitro-CBA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic ester of nitroimidazole, a heterocyclic aromatic compound, and is known for its stability and solubility in aqueous solutions. Nitro-CBA has been studied extensively in the fields of chemistry, biochemistry, and pharmacology, and has been found to have various biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Organic Synthesis and Transformations
The synthesis and transformation of imidazole derivatives have been a topic of interest due to their potential in creating biologically active compounds. Mlostoń, Jasiński, Linden, and Heimgartner (2008) demonstrated the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group, showcasing the chemical versatility of imidazole derivatives. These compounds were further transformed into various biologically relevant structures, highlighting the synthetic utility of imidazole derivatives in organic chemistry (M. Jasiński, G. Mlostoń, A. Linden, & H. Heimgartner, 2008).
Coordination Chemistry
In coordination chemistry, imidazole derivatives serve as ligands to form complex structures. Gan and Tang (2011) synthesized polymeric and cyclotetrameric tin complexes using 2-(1H-imidazol-1-yl)acetates, demonstrating the structural diversity and potential applications of these complexes in materials science and catalysis (Xiangdong Gan & L. Tang, 2011).
Antileishmanial Activity
The search for new antileishmanial agents led Oliveira et al. (2019) to explore imidazole hydrazone compounds. Their study revealed that certain 4-nitroimidazole derivatives exhibited significant activity against Leishmania chagasi, suggesting the potential of imidazole derivatives in developing new antiprotozoal agents (Ana P. A. Oliveira et al., 2019).
Pharmacophore Modeling
In the field of medicinal chemistry, the development of novel pharmacophores is crucial. Gong, Cheon, Lee, and Kang (2011) identified a new core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This work demonstrates the application of imidazole derivatives in designing new therapeutic agents with potential anti-diabetic properties (Y. Gong, H. Cheon, Taeho Lee, & N. Kang, 2011).
Propiedades
IUPAC Name |
[3-(4-nitroimidazol-1-yl)cyclobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6(13)16-8-2-7(3-8)11-4-9(10-5-11)12(14)15/h4-5,7-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDQAVAXJSNPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C1)N2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1402714.png)
![7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402715.png)
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)



![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)


![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)